molecular formula C22H27N3O B2844432 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide CAS No. 321848-39-9

2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide

Cat. No. B2844432
M. Wt: 349.478
InChI Key: RKMCCWUZWZLIOF-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom . Amides play a crucial role in biochemistry and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amides are typically synthesized through the reaction of a carboxylic acid with an amine or ammonia . The reaction involves the formation of a water molecule .


Molecular Structure Analysis

Amides have a planar structure around the carbonyl group and the nitrogen atom, with the C-N-C and C-C=O angles close to 120 degrees . The carbonyl group’s polarity and the ability of the nitrogen atom to donate a pair of electrons result in the formation of a resonance structure, which contributes to the molecule’s stability .


Chemical Reactions Analysis

Amides can undergo various reactions, including hydrolysis, which can occur under both acidic and alkaline conditions . This reaction results in the formation of a carboxylic acid and an amine or ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of amides depend on their specific structure. Generally, amides have high boiling points due to the presence of polar carbonyl groups and the ability to form hydrogen bonds . They are usually solid at room temperature .

Scientific Research Applications

  • Catalytic Hydrogenation Applications

    • The use of chiral diphosphines, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, in the catalytic hydrogenation of α-acylaminoacrylic acids has been explored. These diphosphines act as effective homogeneous catalysts, yielding high optical purities of products such as N-benzoyl-(S)-leucine, N-benzoyl-(S)-phenylalanine, and N-acetyl-(S)-phenylalanine (Kashiwabara et al., 1980).
  • Study of Enaminoketones

    • Research on N-substituted 3-amino-2-cyclohexen-1-ones, which share structural features with 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, has led to insights into their reactivity and potential applications. These enaminoketones react with various agents to yield products like 2-amino-6-oxo-1-cyclo-hexene-1-carboxamides, illustrating their versatility in chemical synthesis (Jirkovsky, 1974).
  • Inhibitory Studies in Immunology

    • Compounds structurally similar to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide have been studied for their inhibitory effects on suppressor T lymphocytes (Ts). This research provides insights into potential immunomodulatory applications (Sahasrabudhe et al., 1987).
  • Advances in Cyanamide Chemistry

    • The synthesis and application of alkyl and aryl substituted cyanamides, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, in synthetic chemistry have been explored. These compounds are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents (Prabhath et al., 2017).
  • Synthesis of 2-Aminopyridines

    • The iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides, related to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, is an important reaction showcasing the utility of these compounds in creating highly substituted pyridines in an efficient and regioselective manner (Lane et al., 2012).
  • Liquid-Phase Catalytic Oxidation

    • Transition-metal complexes, involving structures similar to 2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide, are significant in industrial processes for liquid-phase catalytic oxidation. Innovations in these processes demonstrate the potential of these compounds in large-scale applications (Brégeault, 2003).

Safety And Hazards

Amides can vary in their toxicity. Some amides are relatively safe, while others can be toxic or even carcinogenic . Proper handling and safety measures should always be taken when working with these compounds .

Future Directions

The study and application of amides continue to be a significant area of research in various fields, including medicinal chemistry, materials science, and biochemistry. Future directions may include the development of new synthesis methods, the design of amides with specific properties, and the exploration of their potential applications .

properties

IUPAC Name

N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17(23-20-15-9-4-10-16-20)22(26)25-24-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,20,23H,4,9-10,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMCCWUZWZLIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321275
Record name N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide

CAS RN

321848-39-9
Record name N-(benzhydrylideneamino)-2-(cyclohexylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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